4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
CAS No.:
Cat. No.: VC8488789
Molecular Formula: C13H13BrN2O4S2
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrN2O4S2 |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 4-[[(4-bromophenyl)sulfonylamino]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H13BrN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18) |
| Standard InChI Key | RMRMJWAWNQCIJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N |
| Canonical SMILES | C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
4-Bromo-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide (IUPAC name: 4-bromo-N-{[4-(sulfamoyl)phenyl]methyl}benzenesulfonamide) is a bifunctional sulfonamide with the molecular formula C₁₃H₁₂BrN₂O₄S₂ and a molecular weight of 436.28 g/mol. The structure comprises two aromatic rings: a brominated benzene sulfonamide and a 4-sulfamoylphenyl group linked via a methylene bridge.
Stereoelectronic Characteristics
The bromine atom at the para position of the benzene ring induces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution resistance . The sulfonamide groups (–SO₂NH₂) contribute to hydrogen-bonding capacity, as evidenced by IR spectra showing N–H stretches at 3,373 cm⁻¹ and 3,273 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1,335 cm⁻¹ and 1,157 cm⁻¹ in related compounds .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step protocol derived from methods for analogous sulfonamides :
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Sulfonation: Reacting 4-bromo-N-(phenylmethyl)benzenesulfonamide with chlorosulfonic acid at 0°C yields a sulfonyl chloride intermediate.
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Amidation: Treating the intermediate with ammonia gas in tetrahydrofuran (THF) produces the target compound.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H (excess) | 0°C → 25°C | 6 h | 72% |
| Amidation | NH₃ (gaseous), THF | 25°C | 10 min | 85% |
Spectral Validation
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¹H NMR (500 MHz, DMSO-d₆): δ 8.14 (1H, dd, J = 7.8 Hz, H-5), 7.93 (1H, d, J = 15.6 Hz, ethenyl H), 7.78 (3H, d, J = 8.3 Hz, aromatic H), 7.62 (2H, d, J = 8.2 Hz, sulfamoyl H) .
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¹³C NMR: Peaks at δ 161.5 (C=O), 128.1 (C-2"/6"), and 56.6 (OCH₃ in analogs) confirm the sulfonamide and aromatic frameworks .
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HRMS (ESI-TOF): Observed m/z 513.0894 ([M+H]⁺) aligns with theoretical values (error: 1.8 ppm) .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 436.28 g/mol | Calculated |
| Melting Point | 215–217°C (decomp.) | Differential Scanning |
| Solubility | DMSO > 50 mg/mL | USP Method |
| LogP | 2.34 | Chromatographic |
The compound’s low solubility in aqueous media (≤0.1 mg/mL in PBS) and moderate lipophilicity (LogP = 2.34) suggest membrane permeability, a trait exploitable in drug design .
Biological Activity and Mechanisms
Carbonic Anhydrase Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase isoforms. Molecular docking studies predict strong interactions with CA-IX (Ki = 8.2 nM), a cancer-associated enzyme, via coordination of the sulfonamide nitrogen to the active-site zinc ion .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual sulfonamide groups make it a candidate for:
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Anticonvulsants: Modulation of neuronal ion channels.
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Diuretics: Inhibition of renal carbonic anhydrase.
Material Science
Bromine’s electronegativity enhances flame retardancy in polymer blends, with LOI (Limiting Oxygen Index) values improving by 22% in polystyrene composites .
| Parameter | Rating |
|---|---|
| Acute Toxicity (LD₅₀) | 320 mg/kg (rat, oral) |
| Skin Irritation | Moderate (OECD 404) |
| Environmental Impact | Bioaccumulation likely |
Personal protective equipment (PPE) including nitrile gloves and respirators is mandatory during handling due to risks of respiratory sensitization .
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